molecular formula C25H19N3O B4304208 5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No. B4304208
M. Wt: 377.4 g/mol
InChI Key: BKAWNLDCEUQWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound targets the DNA of cancer cells, resulting in the inhibition of cell growth and proliferation. It has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase, cholinesterase, and acetylcholinesterase. Moreover, this compound has shown potential anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole in lab experiments is its potential applications in medicinal chemistry. It has shown promising results in various studies, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its toxicity. Studies have shown that this compound has toxic effects on normal cells, making it necessary to use caution when handling it.

Future Directions

There are several future directions for the research on 5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole. One of the directions is to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to explore its mechanism of action further to understand its effects on cancer cells. Moreover, future studies can focus on the development of new synthetic methods for this compound to improve its yield and reduce its toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. Its potential applications in medicinal chemistry, along with its antifungal, antibacterial, and anticancer properties, make it a potential candidate for drug development. However, its toxicity on normal cells must be taken into consideration when handling it. Further research is required to explore its potential applications and mechanism of action.

Scientific Research Applications

5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has antifungal, antibacterial, and anticancer properties. It has been found to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer treatment.

properties

IUPAC Name

5-benzhydryl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O/c1-3-9-19(10-4-1)23(20-11-5-2-6-12-20)25-26-24(27-29-25)21-13-15-22(16-14-21)28-17-7-8-18-28/h1-18,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAWNLDCEUQWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.